![molecular formula C22H27N5O3 B15029801 N-cyclohexyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029801.png)
N-cyclohexyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-cyclohexyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with the molecular formula C21H25N5O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclohexylamine, methoxyethylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature environments .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of alkyl or aryl-substituted products .
Scientific Research Applications
N-cyclohexyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-cyclohexyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-cyclohexyl-2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
Uniqueness
N-cyclohexyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N5O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H27N5O3/c1-14-8-9-18-25-20-17(22(29)27(18)13-14)12-16(19(23)26(20)10-11-30-2)21(28)24-15-6-4-3-5-7-15/h8-9,12-13,15,23H,3-7,10-11H2,1-2H3,(H,24,28) |
InChI Key |
YNWTULRGRLAUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC4CCCCC4)C=C1 |
Origin of Product |
United States |
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